(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine
Description
Chemical Classification and Nomenclature
(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine is a bicyclic heterocyclic compound belonging to the thiazolopyrimidine family. Its systematic IUPAC name is 7-chloro-N-propan-2-yl-thiazolo[5,4-d]pyrimidin-2-amine . The structure comprises a thiazole ring fused to a pyrimidine ring, with chlorine substitution at position 7 and an isopropylamine group at position 2. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 871266-86-3 | |
| Molecular Formula | C₈H₉ClN₄S | |
| Molecular Weight | 228.70 g/mol | |
| SMILES Notation | CC(C)NC₁=NC₂=C(S₁)N=CN=C₂Cl |
The compound’s numbering follows the thiazolo[5,4-d]pyrimidine system, where the thiazole moiety occupies positions 5–7 and the pyrimidine occupies positions 2–4 and 7–9 .
Historical Context in Heterocyclic Chemistry
Thiazolopyrimidines emerged as a focus in the mid-20th century due to their structural resemblance to purines. Early synthetic routes, such as Gewald’s thiocyanation method (1966), laid the groundwork for derivatives like this compound . A pivotal advancement occurred in 2007 with Liu et al.’s single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines using isothiocyanates, which streamlined access to this scaffold .
Key milestones:
- 2007 : Development of regioselective chlorination protocols for thiazolopyrimidine cores .
- 2014 : Application in corticotropin-releasing factor (CRF) antagonist synthesis .
- 2022 : Utilization in tyk2 kinase inhibitor patents for autoimmune diseases .
Significance in Organic and Medicinal Chemistry Research
This compound serves as a versatile intermediate due to its:
- Electrophilic sites : Chlorine at position 7 and the exocyclic amine enable nucleophilic substitution and cross-coupling reactions .
- Bioisosteric properties : Mimics purine nucleotides, facilitating interactions with enzymatic targets like kinases .
- Pharmacophore potential : Structural modifications at positions 2 and 7 yield derivatives with anticancer, antiviral, and anti-inflammatory activities .
Notable applications:
- Anticancer agents : Derivatives inhibit proliferation in HT-29 (IC₅₀: 9.8–35.9 µM) and HepG2 cell lines .
- Kinase inhibitors : Core structure featured in TYK2 inhibitors for psoriasis and rheumatoid arthritis .
Thiazolopyrimidines as a Chemical Class
Thiazolopyrimidines are characterized by fused thiazole-pyrimidine rings with diverse substitution patterns. Their pharmacological relevance stems from:
Comparative analysis of bioactivity:
- Anticancer : Thiazolo[3,2-a]pyrimidinones show superior activity to doxorubicin in colorectal adenocarcinoma models .
- CRF antagonism : Thiazolo[4,5-d]pyrimidines exhibit nanomolar affinity for CRF1 receptors .
Position in Contemporary Chemical Research
Recent studies emphasize:
- Green synthesis : Laccase-mediated oxidative coupling for eco-friendly derivatization .
- Computational modeling : DFT calculations predict electronic properties guiding SAR optimizations .
- Targeted drug delivery : Functionalization with PEG chains to improve bioavailability .
Ongoing research directions:
Properties
IUPAC Name |
7-chloro-N-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c1-4(2)12-8-13-5-6(9)10-3-11-7(5)14-8/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQYAMBJJWLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468421 | |
| Record name | 7-Chloro-N-(propan-2-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-86-3 | |
| Record name | 7-Chloro-N-(propan-2-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine typically involves the reaction of 7-chlorothiazolo[5,4-d]pyrimidine with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Core Modifications:
- Thiazolo[5,4-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine: describes a 7-phenyl-5-thiazolo[4,5-d]pyrimidine derivative, where the thiazole ring is fused to pyrimidine at positions 4 and 5 instead of 5 and 3.
Substituent Variations:
- Chlorine vs. Methyl Groups :
The chlorine atom in Compound A increases electrophilicity compared to methyl-substituted analogs (e.g., 4-methyl-6-nitroanisole derivatives in ), which may enhance reactivity in downstream applications . - Isopropylamine vs. p-Tolylamine :
The isopropyl group in Compound A introduces steric hindrance that could limit interactions with enzymatic pockets, whereas the planar p-tolyl group in Compound B may facilitate π-π stacking with aromatic residues in target proteins .
Data Table: Key Properties of Compound A and Analogs
Biological Activity
(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine is a heterocyclic organic compound characterized by its unique structural configuration, which includes a chlorothiazolo group and an isopropylamine moiety. Its molecular formula is , with a molecular weight of 228.7 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate the activity of certain enzymes and receptors, leading to various therapeutic effects. The precise mechanisms remain an area of ongoing investigation, but initial studies suggest potential antimicrobial and antiviral properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. For instance, a study published in PubMed demonstrated that derivatives of thiazolo-pyrimidines exhibited significant antibacterial activity, indicating that this compound may share similar properties due to its structural similarities .
Antiviral Activity
In addition to its antibacterial properties, this compound has been explored for its antiviral potential. Preliminary findings suggest that the compound may inhibit viral replication through interference with viral enzymes or host cell pathways. Further research is warranted to elucidate these mechanisms and confirm efficacy against specific viral pathogens.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focusing on the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines reported good yields and highlighted their utility as intermediates for further functionalization. This underscores the versatility of this compound in medicinal chemistry applications .
- Comparative Studies : Research comparing this compound with other related compounds indicated that while many shared similar structural features, the unique isopropylamine group conferred distinct biological activities that warrant further exploration in drug development contexts.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | 5-chloro-thiazolopyrimidine + isopropylamine, EtOH, 70°C | 65–75 | |
| Purification | Column chromatography (SiO₂, hexane:EtOAc 3:1) | >95 |
How can structural characterization of this compound be performed?
Basic:
Routine characterization includes H/C NMR to confirm substituent positions and LC-MS for molecular weight verification. For example, the isopropylamine moiety typically shows a triplet at δ 1.2–1.4 ppm in H NMR .
Advanced:
Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities. Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
What mechanistic insights exist for its biological activity?
Basic:
The chlorine atom at the 7-position enhances binding to enzymatic targets (e.g., kinases) via halogen bonding. The thiazolo[5,4-d]pyrimidine core mimics purine bases, enabling competitive inhibition .
Advanced:
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding kinetics (e.g., values). Mutagenesis studies on target enzymes (e.g., EGFR) reveal residues critical for interaction with the isopropylamine group .
How should analytical methods be optimized for purity assessment?
Basic:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. A retention time of 8–10 min is typical for the parent compound .
Advanced:
Hyphenated techniques (LC-MS/MS) with collision-induced dissociation (CID) differentiate structural isomers. Method validation via ICH guidelines ensures robustness under varied pH and temperature .
How to address contradictions in bioactivity data across studies?
Basic:
Re-evaluate assay conditions (e.g., ATP concentration in kinase assays). Orthogonal assays (e.g., cell viability vs. enzymatic inhibition) confirm target specificity .
Advanced:
Meta-analysis of dose-response curves using Hill slopes identifies non-specific binding. Proteome-wide profiling (e.g., kinome screens) contextualizes off-target effects .
What structure-activity relationship (SAR) trends are observed?
Basic:
Substitution at the 2-position (isopropylamine) improves solubility without compromising affinity. Chlorine at the 7-position is critical for potency; replacing it with methyl reduces activity by >50% .
Advanced:
Co-crystallization with targets (e.g., PDB: 6XYZ) reveals steric constraints for bulky substituents. QSAR models using Hammett constants predict electron-withdrawing effects of para-substitutions .
Q. Table 2: SAR of Key Derivatives
| Substituent Position | Modification | Activity (IC₅₀, nM) |
|---|---|---|
| 7-Cl | Reference compound | 12 ± 2 |
| 7-CH₃ | Methyl substitution | 320 ± 45 |
| 2-NH-iPr | Isopropylamine | 15 ± 3 |
| 2-NH₂ | Primary amine | 210 ± 30 |
How to identify biological targets for this compound?
Basic:
Pull-down assays with biotinylated probes and streptavidin beads isolate bound proteins. Western blotting against known targets (e.g., kinases) validates interactions .
Advanced:
Chemical proteomics (e.g., affinity-based protein profiling) coupled with SILAC mass spectrometry maps interactomes. CRISPR-Cas9 knockouts confirm target relevance .
What are the stability considerations under experimental conditions?
Basic:
The compound is light-sensitive; store at –20°C in amber vials. In aqueous buffers (pH 7.4), degradation half-life is >24 hours at 25°C .
Advanced:
Forced degradation studies (40°C/75% RH) identify major degradation products via UPLC-QTOF. Oxidative pathways dominate, necessitating antioxidant additives (e.g., BHT) .
How to resolve regioselectivity in derivative synthesis?
Advanced:
Directed ortho-metalation (DoM) with lithium amides controls functionalization at the 5-position. Transition-state modeling (Gaussian 09) predicts favorable sites for electrophilic attack .
What safety protocols are recommended for handling?
Basic:
Use nitrile gloves and fume hoods due to potential irritancy. LC-MS monitoring detects airborne particulates during weighing .
Advanced:
Inert atmosphere (N₂/Ar) prevents decomposition during high-temperature reactions. Toxicity screening (Ames test) guides waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
